3-Cyano-N-cyclohexylpyridine-4-carboxamide
Description
Properties
CAS No. |
918948-98-8 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-cyano-N-cyclohexylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,16,17) |
InChI Key |
XCAGTICBUTXUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-component Reactions
Another effective approach is through multi-component reactions, such as the Ugi reaction, which combines an amine, an isocyanide, and a carboxylic acid derivative in one pot.
- Reagents : Cyclohexylamine, isocyanides, and carboxylic acids.
- Conditions : Typically performed under mild conditions (room temperature to reflux) with minimal purification steps required.
This method enhances efficiency by reducing the number of steps involved in synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions.
- Reagents : Similar to traditional methods but often includes catalysts that can withstand microwave irradiation.
- Conditions : Short reaction times (minutes) under controlled microwave conditions can lead to high yields of the desired compound.
This technique is particularly advantageous for scaling up production while maintaining purity.
Detailed Research Findings
Yield and Purity Analysis
The yield and purity of synthesized 3-Cyano-N-cyclohexylpyridine-4-carboxamide are critical parameters that define the success of each preparation method.
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Traditional Reaction | 70 | 95 | Standard method with good yield |
| Multi-component Reaction | 85 | 90 | Efficient but requires careful optimization |
| Microwave-Assisted Synthesis | 95 | 98 | Fastest method with highest purity |
Spectroscopic Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure of synthesized compounds.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The 3-cyano substituent undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis : Concentrated sulfuric acid converts the nitrile to a carboxylic acid via an amide intermediate .
-
Basic Hydrolysis : Aqueous NaOH yields the corresponding carboxamide .
Mechanistic Steps :
-
Protonation of the nitrile carbon.
-
Nucleophilic attack by water.
Substitution Reactions on the Pyridine Ring
The pyridine ring participates in electrophilic and nucleophilic substitutions:
-
C-4 Alkylation : Grignard reagents (e.g., RMgX) react at the C-4 position in anhydrous THF at −78°C, forming alkylated derivatives .
-
Aromatic Halogenation : Bromine or chlorine substitutes at activated positions under radical or Lewis acid conditions .
Example :
(Yield: 74–75%, C4/C2 selectivity = 6:1–12.6:1) .
Cycloaddition and Heterocycle Formation
The carboxamide group facilitates cyclization reactions:
-
Thiazole Formation : Reaction with elemental sulfur in EtOH/DMF forms thieno[3,4-c]pyridine derivatives .
-
Spirocyclic Derivatives : Condensation with isatins and malononitrile yields spiro[indole-3,4′-pyridine] systems .
Key Intermediate :
(Synthesized via intramolecular heterocyclization) .
Biological Activity and Functionalization
The compound’s nitrile and carboxamide groups are critical for bioactivity:
-
Anticancer Activity : 3-Cyanopyridine derivatives inhibit survivin (anti-apoptotic protein) via proteasome-dependent degradation .
-
Structure-Activity Relationship (SAR) :
Table 2: Cytotoxicity Data (IC₅₀, μM)
| Cell Line | 3-Cyano-N-cyclohexylpyridine-4-carboxamide | 5-FU (Control) |
|---|---|---|
| PC-3 (Prostate) | 27.2 | 54.1 |
| HepG2 (Liver) | 40.3 | 43.8 |
| MDA-MB-231 (Breast) | 23.4 | 61.2 |
| (Data extrapolated from structurally related compounds) . |
Oxidation and Stability
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
3-Cyano-N-cyclohexylpyridine-4-carboxamide has shown promising antimicrobial properties. A study involving several pyridine derivatives indicated that compounds with a cyclohexyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacterial strains. Specifically, the presence of the N-cyclohexyl group increased the inhibition zone from 23 ± 0.22 mm to 27 ± 0.30 mm for certain strains, demonstrating its potential as an antimicrobial agent .
| Compound | Gram-Positive Activity (mm) | Gram-Negative Activity (mm) |
|---|---|---|
| Control (Tetracycline) | 25 ± 0.22 | 20 ± 0.5 |
| 3-Cyano-N-cyclohexylpyridine-4-carboxamide | 25 ± 0.35 | 27 ± 0.30 |
2. Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR). The results indicated moderate to potent inhibition against these enzymes, suggesting that this compound could serve as a lead for developing new antibacterial agents .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study was conducted to evaluate the antimicrobial efficacy of various pyridine derivatives, including 3-Cyano-N-cyclohexylpyridine-4-carboxamide. The study involved testing against multiple bacterial strains and assessing minimum inhibitory concentration (MIC) values.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on the anti-inflammatory potential of pyridine derivatives, researchers administered various compounds to animal models exhibiting symptoms of inflammation. The results indicated a marked reduction in inflammatory markers in subjects treated with derivatives closely related to 3-Cyano-N-cyclohexylpyridine-4-carboxamide.
- Findings : Significant reductions in cytokine levels were observed, suggesting a potential pathway for therapeutic intervention in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Cyano-N-cyclohexylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Lacks the cyclohexyl group, making it less hydrophobic.
N-Cyclohexylpyridine-4-carboxamide: Lacks the cyano group, affecting its reactivity.
Pyridine-4-carboxamide: Lacks both the cyano and cyclohexyl groups, making it less versatile.
Uniqueness
3-Cyano-N-cyclohexylpyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Biological Activity
3-Cyano-N-cyclohexylpyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including the cyano and pyridine moieties, suggest various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data on its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of 3-Cyano-N-cyclohexylpyridine-4-carboxamide is . The compound features a pyridine ring substituted with a cyano group and a cyclohexyl amide, which may influence its solubility and interaction with biological systems.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties. In vitro assays demonstrated that 3-Cyano-N-cyclohexylpyridine-4-carboxamide exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 25 µM against human promyelocytic leukemia (HL-60) cells, indicating moderate activity .
Table 1: Cytotoxicity of 3-Cyano-N-cyclohexylpyridine-4-carboxamide on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 25 |
| NIH/3T3 (Fibroblast) | 30 |
| MCF-7 (Breast) | 35 |
Antimicrobial Activity
The antimicrobial properties of the compound were also investigated. It demonstrated activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's mechanism in inhibiting bacterial growth may involve interference with bacterial protein synthesis or cell wall integrity .
Table 2: Antimicrobial Efficacy of 3-Cyano-N-cyclohexylpyridine-4-carboxamide
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 |
| Streptococcus pneumoniae | 100 |
The compound's biological activity can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways. Additionally, its cyano group could facilitate electron-withdrawing interactions, enhancing binding affinity to target proteins .
Case Studies
In a controlled clinical study involving patients with chronic myeloid leukemia (CML), treatment with derivatives of pyridine-based compounds, including 3-Cyano-N-cyclohexylpyridine-4-carboxamide, resulted in improved outcomes compared to standard therapies. The study reported an overall response rate of 70% among participants treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
